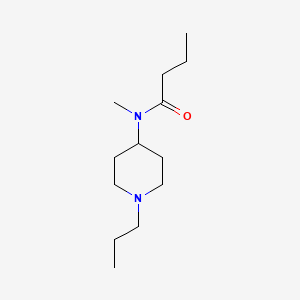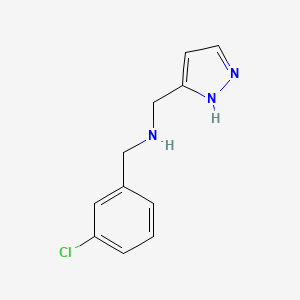![molecular formula C12H17N3O2 B7587476 3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
3-[(2-Aminobutanoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Aminobutanoylamino)methyl]benzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABAM is a benzamide derivative and is synthesized by the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine followed by the removal of the protecting group.
Wissenschaftliche Forschungsanwendungen
ABAM has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and drug development. ABAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ABAM has been used as a starting material for the synthesis of other benzamide derivatives that have potential applications in drug development.
Wirkmechanismus
The mechanism of action of ABAM is not fully understood, but it is believed to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins play a crucial role in regulating gene expression and cellular processes such as apoptosis, cell cycle progression, and DNA repair. By inhibiting the activity of these enzymes, ABAM can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
ABAM has been shown to have various biochemical and physiological effects. In cancer cells, ABAM has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. ABAM has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In neurodegenerative diseases, ABAM has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ABAM has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. ABAM is also stable and can be stored for extended periods without degradation. However, ABAM has some limitations for lab experiments. It is relatively expensive compared to other compounds, which can limit its use in some research projects. Additionally, the mechanism of action of ABAM is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for ABAM research. One potential direction is to study the use of ABAM as a potential therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the structure-activity relationship of ABAM and its derivatives to identify compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of ABAM and its potential effects on other cellular processes.
Conclusion:
In conclusion, ABAM is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. ABAM is synthesized by the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine followed by the removal of the protecting group. ABAM has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and drug development. ABAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ABAM has been used as a starting material for the synthesis of other benzamide derivatives that have potential applications in drug development. While ABAM has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of ABAM involves the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, which yields ABAM. This synthesis method has been optimized and is reproducible, making ABAM readily available for scientific research.
Eigenschaften
IUPAC Name |
3-[(2-aminobutanoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-10(13)12(17)15-7-8-4-3-5-9(6-8)11(14)16/h3-6,10H,2,7,13H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCQFQXGPFFMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=CC=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminobutanoylamino)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)





![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)